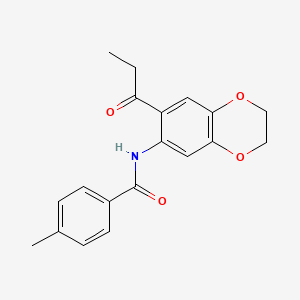![molecular formula C15H20N2O5S B5654622 4-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5654622.png)
4-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of morpholine derivatives involves various chemical reactions, starting from basic aromatic compounds and morpholine. For instance, one approach involves the initial synthesis of precursors like 3-fluoro-4-morpholinoaniline, followed by reactions with sulfonyl chlorides or chloroformates to create a series of new sulfonamides and carbamates with potential antimicrobial activity (Janakiramudu et al., 2017). Another method describes the conversion of substituted allylic alcohols into allylic sulphinamides, providing a route to different morpholine derivatives (Baudin & Julia, 1989).
Molecular Structure Analysis
The molecular structure of morpholine derivatives, such as 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, is determined using techniques like NMR, IR, and Mass spectral studies. These studies reveal the chemical bonding and arrangement, confirming the molecular structure through single crystal X-ray diffraction (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of morpholine derivatives involves interactions with other compounds and reagents, leading to the formation of various products. For example, electrochemical synthesis allows the creation of sulfonamide derivatives by oxidizing morpholinoaniline in the presence of arylsulfinic acids (Beiginejad & Nematollahi, 2014). Additionally, substituted morpholines can be prepared and converted into different chemical structures, demonstrating their versatile chemical properties (Baudin, Julia, & Wang, 1995).
Physical Properties Analysis
The physical properties of 4-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine and related compounds, such as solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments. For example, the crystal structure and physical parameters of certain morpholine derivatives can be determined using single-crystal X-ray diffraction, providing insights into their stability and reactivity (Du, Xu, & Mao, 2006).
Chemical Properties Analysis
The chemical properties of these morpholine derivatives, such as acidity, basicity, and reactivity towards other chemical species, are crucial for their potential applications. Understanding these properties helps in the design and synthesis of new compounds with desired biological or physical characteristics. For instance, the synthesis and evaluation of new 5-substituted-1,3,4-oxadiazol-2yl-4-(morpholin-4yl sulfonyl)benzyl sulfides exhibit specific antibacterial activities, highlighting the chemical properties and potential applications of these derivatives (Aziz ur-Rehman et al., 2015).
Propriétés
IUPAC Name |
morpholin-4-yl-(3-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c18-15(16-4-8-21-9-5-16)13-2-1-3-14(12-13)23(19,20)17-6-10-22-11-7-17/h1-3,12H,4-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXABBVTCQYOKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-2H-tetrazole](/img/structure/B5654541.png)

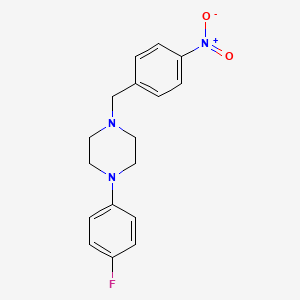
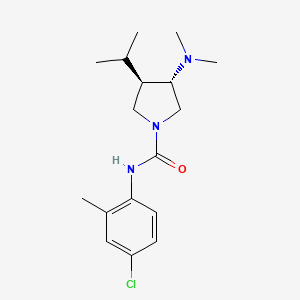

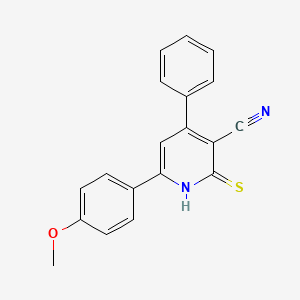
![2-{[1-(4-methoxyphenyl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5654573.png)
![N-cyclohexyl-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5654588.png)
![2-(dimethylamino)-N-[(2,6-dimethyl-4-pyridinyl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B5654598.png)
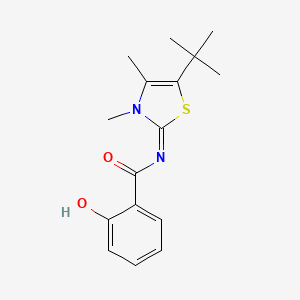
![1-(3-pyridinylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5654606.png)
![rel-(4aS,8aS)-2-[1-(4-methylphenyl)-4-piperidinyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5654611.png)

